molecular formula C13H10FNO B1589485 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone CAS No. 6576-05-2

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone

Cat. No.: B1589485
CAS No.: 6576-05-2
M. Wt: 215.22 g/mol
InChI Key: BYPVQCWVMWIUDB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Design and Drug Development

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone derivatives are vital in the field of drug development, particularly as selective inhibitors in pharmacophore design. These compounds, often with a substituted imidazole scaffold, target the p38 mitogen-activated protein (MAP) kinase, a crucial player in proinflammatory cytokine release. The structures of these inhibitors, including their 4-fluorophenyl rings and pyridine substituents, bind selectively to the adenosine 5'-triphosphate (ATP) pocket, showcasing their potential in developing targeted therapies for inflammatory diseases (Scior et al., 2011).

Fluorescent Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol (DFP), structurally related to this compound, have been extensively used to develop chemosensors. These DFP-based chemosensors exhibit high selectivity and sensitivity, making them ideal for detecting various analytes, including metal ions, anions, and neutral molecules. The presence of formyl groups in DFP compounds allows for significant modulations in sensing selectivity and sensitivity, highlighting their importance in analytical chemistry (Roy, 2021).

Synthesis of Hydroxycoumarins

Hydroxycoumarins are significant in pharmaceutical, perfumery, and agrochemical industries. 1-(2-Hydroxyphenyl)ethanone, structurally related to this compound, is a crucial precursor in the synthesis of various hydroxycoumarins. These compounds, especially 3-hydroxycoumarin, have been the subject of extensive research due to their various chemical, photochemical, and biological properties (Yoda, 2020).

Development of Optoelectronic Materials

Compounds containing a pyrimidine ring, akin to the structure of this compound, have been utilized in the creation of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has resulted in the development of novel materials with applications in electronic devices, luminescent elements, and photoelectric conversion elements. These materials' electroluminescent properties are crucial for fabricating organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).

Mechanism of Action

Target of Action

The primary target of 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone Similar compounds have been found to target the insect ryanodine receptor (ryr), which is a promising target for the development of novel insecticides .

Mode of Action

The exact mode of action of This compound Related compounds have been suggested to act as possible activators of the insect ryr . This interaction could potentially lead to changes in calcium ion balance within the insect cells, disrupting normal cellular functions.

Biochemical Pathways

The biochemical pathways affected by This compound The activation of the ryr by similar compounds can lead to an increase in intracellular calcium levels . This could potentially affect various downstream pathways, including those involved in muscle contraction and neurotransmission.

Result of Action

The molecular and cellular effects of This compound The activation of the ryr by similar compounds can lead to disruptions in normal cellular functions due to changes in calcium ion balance .

Biochemical Analysis

Biochemical Properties

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the ryanodine receptor (RyR) in insects, suggesting its potential as an activator of this receptor . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity or function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the ryanodine receptor can lead to alterations in calcium signaling within cells, which is crucial for various cellular processes . Additionally, it may impact gene expression by modulating the activity of transcription factors or other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, molecular docking studies have shown that it can bind to the ryanodine receptor, potentially activating it and altering calcium release within cells . These interactions can also lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as activating specific receptors or enzymes. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses may lead to excessive activation of the ryanodine receptor, resulting in detrimental effects on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels within cells. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its interactions with other biomolecules and its overall efficacy .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPVQCWVMWIUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438216
Record name 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6576-05-2
Record name 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-methylpyridine (74.4 g) and ethyl 4-fluorobenzoate (134.4 g) in dry tetrahydrofuran (600 ml) was added a 1.0M solution of lithium bis(trimethylsilyl)amide in tetrahydrofuran (1.6 l) dropwise with ice cooling. The mixture was stirred at ambient temperature for 30 minutes. To the reaction mixture was added hexane (2.2 l) and the separated solid was collected, washed with hexane and dried. The obtained solid was dissolved in 3N-hydrochloric acid (800 ml) and the solution was neutralized with an aqueous saturated sodium bicarbonate solution. The separated solid was collected, washed with water and dried to give 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one (148 g).
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74.4 g
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134.4 g
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Synthesis routes and methods II

Procedure details

4-picoline (40 g, 0.43 mol) was added to a LiHMDS solution (0.45 mol, 450 mL of a 1.0 M solution in THF) over 30 minutes at room temperature (a slight exotherm was observed) The resulting solution was stirred for 1 h. This solution was added to ethyl 4-fluorobenzoate (75.8 g, 0.45 mol, neat) over 1 h. The mixture was stirred overnight (16 h). Water (200 mL) was added and the mixture was extracted with EtOAc (2×200 mL). The organic layer was washed with brine (1×200 mL) and dried over Na2SO4. The organic layer was filtered and the solvent was removed to leave oily solid. Hexane was added to the oil and the resulting solid was filtered and washed with hexane (cold). A yellow solid was isolated (50 g, 54%): 1H NMR (CDCl3) δ 8.58 (d, J=5.7 Hz, 2H), 8.02 (dd, J=5.5, 8.0, 2H), 7.12-7.21 (m, 4H), 4.23 (s. 2H); 19F NMR (CDCl3) δ −104.38 (m); LC/MS, tr=2.14 minutes (5 to 95% acetonitrile/water over 15 minutes at 1 mL/min, at 254 nm at 50° C.), M+H=216; High Resolution MS Calcd for C23H20N4O2F (M+H): 216.0825. Found: 216.0830 (Δ mmu=0.5).
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40 g
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75.8 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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